2-(2-Methoxyethoxy)ethyl chloride
Overview
Description
2-(2-Methoxyethoxy)ethyl chloride, also known as 1-chloro-2-(2-methoxyethoxy)ethane, is an organic compound with the molecular formula C5H11ClO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in introducing the methoxyethoxy group into various molecules, making it a valuable reagent in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethoxy)ethyl chloride typically involves the reaction of triethylene glycol monomethyl ether with thionyl chloride. The reaction is carried out under nitrogen atmosphere to prevent moisture interference. The process involves the following steps :
- A solution of thionyl chloride (53.54 g, 0.45 mol) in chloroform (90 ml) is added slowly over 60 minutes to a stirred solution of triethylene glycol monomethyl ether (49.26 g, 0.30 mol) and pyridine (23.73 g, 0.30 mol) in chloroform (200 ml).
- The reaction mixture is refluxed at 140°C for 4 hours.
- The resulting yellow solution is washed with water, dried with magnesium sulfate, and concentrated under reduced pressure to remove pyridine and chloroform.
- The crude product, which is yellow to orange in color, is obtained with a yield of 94% and can be used without further purification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyethoxy)ethyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: While less common, oxidation and reduction reactions can modify the methoxyethoxy group, leading to different functional derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary and secondary amines, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substituted Ethers: When reacted with sodium alkoxides, the major products are substituted ethers.
Amines and Thiols: Reaction with amines and thiols yields corresponding amines and thioethers.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl chloride primarily involves its role as an alkylating agent. The chloro group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying various substrates, including organic molecules and biomolecules .
Molecular Targets and Pathways:
Nucleophilic Sites: The compound targets nucleophilic sites such as hydroxyl, amino, and thiol groups.
Pathways: The alkylation process involves the formation of a covalent bond between the chloro group and the nucleophilic site, resulting in the substitution of the chloro group with the nucleophile
Comparison with Similar Compounds
2-Methoxyethoxymethyl chloride: Similar in structure but used primarily as a protecting group in organic synthesis.
2-(2-Methoxyethoxy)ethanol: A related compound used as a solvent and in the production of other chemicals.
Uniqueness: 2-(2-Methoxyethoxy)ethyl chloride is unique due to its dual functionality as both an ether and a chloroalkane. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1-(2-chloroethoxy)-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXRLOYKOJECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52972-83-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52972-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6068808 | |
Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52808-36-3 | |
Record name | 1-(2-Chloroethoxy)-2-methoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52808-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethoxy)-2-methoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052808363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyethoxy)ethyl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9056 | |
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Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-(2-chloroethoxy)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-(2-methoxyethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 1-(2-CHLOROETHOXY)-2-METHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H879VVT5E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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